Cas no 518987-33-2 (6-Fluoro-1H-indazole-3-carbaldehyde)
6-Fluoro-1H-indazole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-Fluoro-1H-indazole-3-carbaldehyde
- 6-fluoro-1H-Indazole-3-carboxaldehyde
- 6-fluoro-2H-indazole-3-carbaldehyde
- 6-Fluoro-3-(1H)indazole carboxaldehyde
- 6-Fluoro-3-(1H)indazole carbaldehyde
- SCHEMBL3537177
- MFCD07781606
- AKOS006285430
- DS-3459
- EN300-1616817
- 518987-33-2
- Z1198174697
- AS-710/43364249
- DB-071437
- CS-0180892
- PSNVJZCWCJWPGT-UHFFFAOYSA-N
- MB04915
- DTXSID40622088
-
- Inchi: 1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11)
- InChI Key: PSNVJZCWCJWPGT-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=O)NN=C2C=1
Computed Properties
- Exact Mass: 164.03900
- Monoisotopic Mass: 164.03859095g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 45.75000
- LogP: 1.51450
6-Fluoro-1H-indazole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269002379-5g |
6-Fluoro-1H-indazole-3-carbaldehyde |
518987-33-2 | 95% | 5g |
$1340.00 | 2023-09-01 | |
| Alichem | A269002379-10g |
6-Fluoro-1H-indazole-3-carbaldehyde |
518987-33-2 | 95% | 10g |
$2315.52 | 2023-09-01 | |
| Alichem | A269002379-25g |
6-Fluoro-1H-indazole-3-carbaldehyde |
518987-33-2 | 95% | 25g |
$3545.64 | 2023-09-01 | |
| TRC | F600353-1mg |
6-Fluoro-3-(1H)indazole carboxaldehyde |
518987-33-2 | 1mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600353-2mg |
6-Fluoro-3-(1H)indazole carboxaldehyde |
518987-33-2 | 2mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F600353-10mg |
6-Fluoro-3-(1H)indazole carboxaldehyde |
518987-33-2 | 10mg |
$ 95.00 | 2022-06-04 | ||
| Chemenu | CM150174-1g |
6-fluoro-1H-indazole-3-carbaldehyde |
518987-33-2 | 95+% | 1g |
$500 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F11280-1g |
6-Fluoro-1H-indazole-3-carbaldehyde |
518987-33-2 | 98% | 1g |
¥5262.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F11280-250mg |
6-Fluoro-1H-indazole-3-carbaldehyde |
518987-33-2 | 98% | 250mg |
¥2932.0 | 2023-09-07 | |
| Chemenu | CM150174-1g |
6-fluoro-1H-indazole-3-carbaldehyde |
518987-33-2 | 95%+ | 1g |
$*** | 2023-03-31 |
6-Fluoro-1H-indazole-3-carbaldehyde Suppliers
6-Fluoro-1H-indazole-3-carbaldehyde Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 6-Fluoro-1H-indazole-3-carbaldehyde
Introduction to 6-Fluoro-1H-indazole-3-carbaldehyde (CAS No. 518987-33-2)
6-Fluoro-1H-indazole-3-carbaldehyde (CAS No. 518987-33-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The molecular structure of 6-Fluoro-1H-indazole-3-carbaldehyde consists of a fluoro-substituted indazole core with a carbonyl group at the 3-position. The presence of the fluorine atom imparts distinct electronic and steric properties to the molecule, which can influence its reactivity and biological activity. This makes it an attractive scaffold for the design and synthesis of bioactive compounds.
Recent studies have highlighted the importance of 6-Fluoro-1H-indazole-3-carbaldehyde in the context of drug discovery. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in cancer progression. The researchers found that certain modifications to the indazole core enhanced the compound's selectivity and efficacy, making it a promising lead for further development.
In another notable study, scientists explored the potential of 6-Fluoro-1H-indazole-3-carbaldehyde as a scaffold for developing inhibitors of protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, and their disruption can have therapeutic benefits in diseases such as cancer and neurodegenerative disorders. The study revealed that derivatives of 6-Fluoro-1H-indazole-3-carbaldehyde effectively disrupted specific PPIs, suggesting its utility in this emerging area of drug discovery.
The synthetic accessibility of 6-Fluoro-1H-indazole-3-carbaldehyde is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound, allowing for the rapid generation of diverse derivatives for biological evaluation. One such method involves a palladium-catalyzed coupling reaction followed by oxidative cyclization, which provides high yields and excellent functional group tolerance.
Beyond its direct applications in drug discovery, 6-Fluoro-1H-indazole-3-carbaldehyde has also been investigated as a building block for more complex molecular architectures. For example, researchers have used this compound as a key intermediate in the synthesis of multifunctional ligands for metalloenzymes. These ligands can modulate enzyme activity and are being explored for their potential in developing new therapeutic strategies.
The pharmacokinetic properties of 6-Fluoro-1H-indazole-3-carbaldehyde and its derivatives are also an area of active research. Studies have shown that certain modifications to the indazole core can significantly improve the compound's solubility, stability, and bioavailability. These improvements are crucial for optimizing the therapeutic potential of these compounds and ensuring their effective delivery to target tissues.
In conclusion, 6-Fluoro-1H-indazole-3-carbaldehyde (CAS No. 518987-33-2) represents a valuable chemical entity with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its synthetic accessibility and favorable pharmacokinetic properties, make it an attractive candidate for further exploration and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the pursuit of innovative therapeutic solutions.
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